(2R)-3-Ethyl-4-methylpentan-2-amine
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Overview
Description
(2R)-3-Ethyl-4-methylpentan-2-amine is an organic compound with a chiral center at the second carbon atom. This compound is part of the amine family, characterized by the presence of an amino group (-NH2). Its structure includes a pentane backbone with ethyl and methyl substituents, making it a branched amine. The stereochemistry at the second carbon is specified as (2R), indicating the spatial arrangement of the substituents around this chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Ethyl-4-methylpentan-2-amine can be achieved through several methods. One common approach involves the reductive amination of the corresponding ketone, (2R)-3-Ethyl-4-methylpentan-2-one, using an amine source and a reducing agent. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps such as distillation or crystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-Ethyl-4-methylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2R)-3-Ethyl-4-methylpentan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-3-Ethyl-4-methylpentan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways. Additionally, the compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-Ethyl-4-methylpentan-2-amine: The enantiomer of the compound with opposite stereochemistry at the second carbon.
3-Ethyl-4-methylpentan-2-amine: A structural isomer without specified stereochemistry.
3-Methyl-4-ethylpentan-2-amine: A positional isomer with different substituent positions.
Uniqueness
(2R)-3-Ethyl-4-methylpentan-2-amine is unique due to its specific stereochemistry, which can significantly impact its chemical reactivity and biological activity. The (2R) configuration may confer distinct properties compared to its enantiomer or other isomers, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
(2R)-3-ethyl-4-methylpentan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-5-8(6(2)3)7(4)9/h6-8H,5,9H2,1-4H3/t7-,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROPQIFJUJTNPJ-GVHYBUMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC([C@@H](C)N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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